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molecular formula C15H15N3O4 B8472544 2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione

2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione

Cat. No. B8472544
M. Wt: 301.30 g/mol
InChI Key: LQORWYUKHRPZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290476B2

Procedure details

5-(4-(1H-1,2,4-triazol-1-yl)benzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (10.0 g, 33.2 mmol, Intermediate 45, step b) was dissolved in a mixture of water (30 mL) and trifluoroacetic acid (50 mL). The mixture was heated to 65° C. After 2.5 hours, the mixture was allowed to cool to 23° C. Water and trifluoroacetic acid were removed by rotary evaporation at 45° C. Toluene (100 mL) was added to the residue then the mixture was concentrated by rotary evaporation at 45° C. Tetrahydrofuran (100 mL) and 6 M aqueous hydrochloric acid solution (28 mL) was added to the residue in sequence. The resulting heterogeneous mixture was stirred at 23° C. After 10 minutes, the mixture was concentrated by rotary evaporation at 45° C. Tetrahydrofuran (100 mL) was added to the residue and the mixture concentrated by rotary evaporation at 45° C. Toluene (100 mL) was added to the residue and the mixture concentrated by rotary evaporation at 45° C. The resulting white solid was dried under vacuum at 40° C. The solid product was used directly in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:22]=[CH:21][C:9]([CH2:10][CH:11]3[C:16](=[O:17])[O:15]C(C)(C)[O:13][C:12]3=[O:20])=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1>O.FC(F)(F)C(O)=O>[N:1]1([C:6]2[CH:7]=[CH:8][C:9]([CH2:10][CH:11]([C:12]([OH:20])=[O:13])[C:16]([OH:17])=[O:15])=[CH:21][CH:22]=2)[CH:5]=[N:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1(N=CN=C1)C1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CN=C1)C1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting heterogeneous mixture was stirred at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 23° C
CUSTOM
Type
CUSTOM
Details
Water and trifluoroacetic acid were removed by rotary evaporation at 45° C
ADDITION
Type
ADDITION
Details
Toluene (100 mL) was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated by rotary evaporation at 45° C
ADDITION
Type
ADDITION
Details
Tetrahydrofuran (100 mL) and 6 M aqueous hydrochloric acid solution (28 mL) was added to the residue in sequence
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated by rotary evaporation at 45° C
ADDITION
Type
ADDITION
Details
Tetrahydrofuran (100 mL) was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated by rotary evaporation at 45° C
ADDITION
Type
ADDITION
Details
Toluene (100 mL) was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated by rotary evaporation at 45° C
CUSTOM
Type
CUSTOM
Details
The resulting white solid was dried under vacuum at 40° C
CUSTOM
Type
CUSTOM
Details
The solid product was used directly in the next step without further purification

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
N1(N=CN=C1)C1=CC=C(CC(C(=O)O)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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